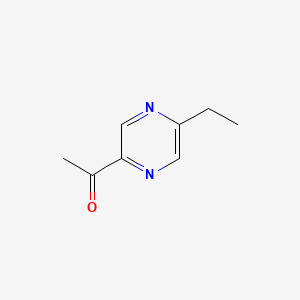
2-Acetyl-5-ethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-ethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are volatile compounds characterized by a monocyclic aromatic hydrocarbon structure with nitrogen atoms at the 1 and 4 positions. This compound is known for its distinct aroma, often described as roasted or nutty, and is commonly found in various food products such as coffee, cocoa, and roasted nuts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-5-ethylpyrazine can be synthesized through a substitution reaction involving 2-ethylpyrazine and chlorine gas. The reaction is catalyzed by benzoyl peroxide and conducted at temperatures ranging from 50 to 95°C. The intermediate product undergoes hydrolysis in a saturated sodium bicarbonate aqueous solution and an organic solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which occurs during the thermal processing of food. This reaction involves the interaction between α-dicarbonyl compounds and amino acids, leading to the formation of pyrazines .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-ethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
2-Acetyl-5-ethylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-5-ethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may undergo metabolic transformations, including hydroxylation and conjugation with glucuronic acid or glutathione, facilitating its excretion .
Comparison with Similar Compounds
2-Methylpyrazine: Found in roasted sesame, it has a similar roasted aroma.
2,3-Dimethylpyrazine: Common in roasted sesame and has a similar flavor profile.
2,5-Dimethylpyrazine: Found in various foods such as asparagus, tea, and bread.
Uniqueness: 2-Acetyl-5-ethylpyrazine is unique due to its specific acetyl and ethyl substituents, which contribute to its distinct aroma and flavor profile. Its presence in a wide range of roasted and baked foods highlights its importance in the food industry .
Properties
CAS No. |
43108-58-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(5-ethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-3-7-4-10-8(5-9-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI Key |
MIDJYAWTZWQJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



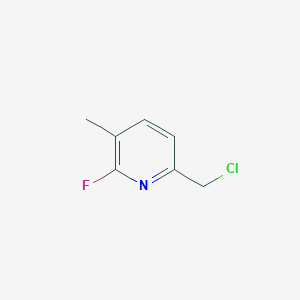
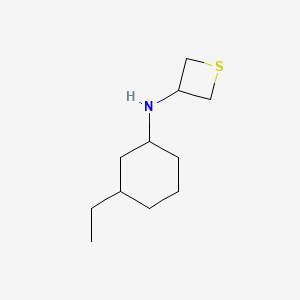
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
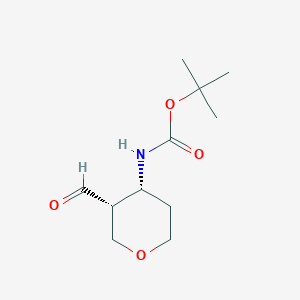
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
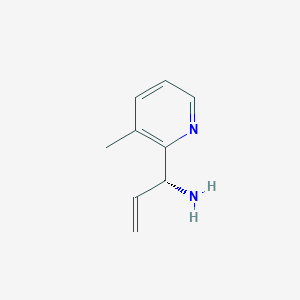
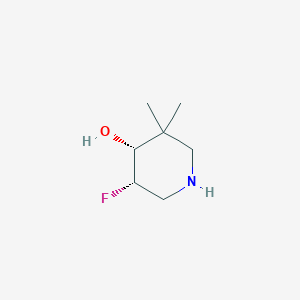
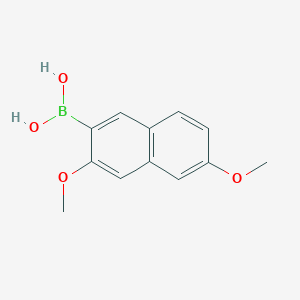
![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)

![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
